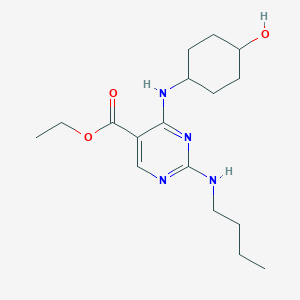

Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

Descripción general

Descripción

Starting Materials: Butylamine.

Reaction Conditions: The butylamine is introduced via nucleophilic substitution, typically under mild heating conditions.

Attachment of the Hydroxycyclohexyl Group:

Starting Materials: 4-hydroxycyclohexylamine.

Reaction Conditions: This step involves a coupling reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The hydroxy group on the cyclohexyl ring can undergo oxidation to form a ketone.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The amino groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Material Science: Potential use in the synthesis of novel polymers and materials with unique properties.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Cell Signaling:

Medicine:

Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Therapeutics: Possible applications in the treatment of diseases where modulation of specific biological pathways is required.

Industry:

Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants.

Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate typically involves multi-step organic reactions

-

Formation of the Pyrimidine Core:

Starting Materials: Ethyl cyanoacetate and guanidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide under reflux conditions to form the pyrimidine ring.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The hydroxycyclohexyl group may enhance binding affinity through hydrogen bonding, while the butylamino group can interact with hydrophobic pockets in the target protein.

Comparación Con Compuestos Similares

- Ethyl 2-(methylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

- Ethyl 2-(butylamino)-4-(((1r,4r)-4-methoxycyclohexyl)-amino)pyrimidine-5-carboxylate

- Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

Uniqueness: this compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the butylamino and hydroxycyclohexyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine class, notable for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 336.44 g/mol. The structure includes a pyrimidine ring substituted with an ethyl ester, a butylamino group, and a hydroxycyclohexyl moiety, which enhances its biological activity by improving binding affinity to target proteins .

This compound exhibits significant anti-cancer properties primarily through the inhibition of specific enzymes involved in tumor growth and proliferation. The hydroxycyclohexyl group is crucial for enhancing the compound's interaction with biological targets, potentially leading to effective inhibition of tumorigenesis.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes that facilitate cancer cell proliferation.

- Target Binding : Enhanced binding affinity due to structural modifications allows for more effective targeting of cancerous cells.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound in various cancer models. The following table summarizes key findings from research studies:

Case Studies

- Breast Cancer Model : In vitro studies demonstrated that this compound effectively inhibited breast cancer cell proliferation with an IC value of 21.00 µM. This study highlighted the compound's selectivity towards cancer cells compared to normal cells .

- Hepatic Cancer Model : Another study reported an IC value of 26.10 µM against hepatic cancer cell lines (HepG2), indicating potent anti-cancer activity while maintaining a favorable selectivity index against non-cancerous cell lines .

Aplicaciones Científicas De Investigación

Ethyl 2-(butylamino)-4-(((1R,4R)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate has demonstrated significant biological activity, especially as an anti-cancer agent . Research indicates that it inhibits specific enzymes involved in tumor growth and proliferation, making it a candidate for further pharmacological studies. The hydroxycyclohexyl moiety enhances its binding affinity to target proteins, which is crucial for its therapeutic efficacy.

Therapeutic Applications

- Oncology : The compound's ability to inhibit tumor growth positions it as a potential treatment for various cancers. Preliminary studies have shown its effectiveness in targeting specific cancer cell lines.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes that are critical for cancer cell survival and proliferation. This mechanism of action is essential for developing targeted cancer therapies.

- Pharmacological Studies : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound, which will inform its potential use in clinical settings.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multiple synthetic steps that are detailed in related patents . The compound's molecular formula is , with a molecular weight of approximately 336.43 g/mol.

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- In vitro Studies : Laboratory tests have shown that this compound effectively reduces cell viability in various cancer cell lines, indicating its potential as an anti-cancer drug.

- Binding Affinity Tests : Interaction studies using techniques such as surface plasmon resonance (SPR) have demonstrated strong binding affinity to target proteins involved in cancer pathways.

- Animal Models : Preliminary animal studies are underway to assess the compound's safety profile and therapeutic effects in vivo.

Propiedades

IUPAC Name |

ethyl 2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-3-5-10-18-17-19-11-14(16(23)24-4-2)15(21-17)20-12-6-8-13(22)9-7-12/h11-13,22H,3-10H2,1-2H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBNUWYYKNOCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.